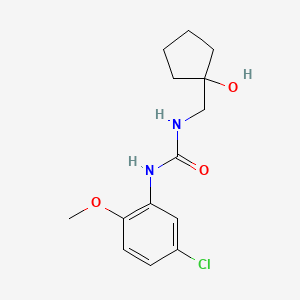

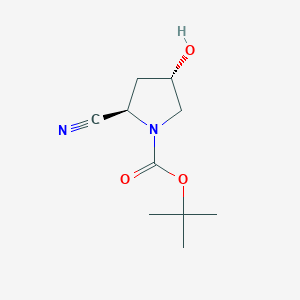

3-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of related fluorinated benzamide compounds involves multi-step chemical procedures that typically start from simpler heterocyclic precursors. For instance, fluorinated benzamide neuroleptics have been synthesized through a series of steps beginning with phenol derivatives, leading to complex molecules with significant biological activity (Mukherjee, 1991). These synthesis pathways often employ nucleophilic substitution reactions to introduce fluorine or other functional groups, demonstrating the compound's intricate synthesis process.

Molecular Structure Analysis The molecular structure of compounds within this family often features a core pyridazine or benzodiazepine ring substituted with various functional groups, including fluorine. This structural arrangement contributes to the compound's chemical and biological properties, with crystal structure analyses providing insights into their molecular configurations. For example, detailed structure analysis of similar compounds has revealed specific conformational characteristics and supramolecular aggregation modes, underscoring the importance of structural elements in defining their chemical behavior (Sagar et al., 2018).

Chemical Reactions and Properties Fluorinated benzamides and pyridazines undergo a range of chemical reactions, influenced by their specific functional groups and molecular structure. These reactions can include nucleophilic substitutions, where the presence of a fluorine atom plays a critical role in determining the reactivity and direction of the reaction. The synthesis and reactions of pyridazinones, for example, illustrate the versatility of these compounds in forming various derivatives with potential biological activities (Alonazy et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of fluorinated compounds, like 2-Fluoro-4-bromobiphenyl, has been explored due to their importance in manufacturing pharmaceuticals such as flurbiprofen, highlighting the challenges and novel approaches in the synthesis of such compounds (Qiu, Gu, Zhang, & Xu, 2009).

- The review on the chemistry of fluorinated pyrimidines, especially 5-Fluorouracil, underscores the relevance of fluorine chemistry in cancer treatment, detailing the synthesis methods, biochemical interactions, and the potential for precision medicine applications (Gmeiner, 2020).

Biological and Medicinal Applications

- Amyloid imaging in Alzheimer's disease is a critical area of research, where compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene have been studied for their potential in early detection and therapy evaluation (Nordberg, 2007).

- The ABTS/PP decolorization assay for antioxidant capacity, involving compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), has been reviewed to understand reaction pathways, with a focus on how certain antioxidants form coupling adducts, affecting the overall interpretation of antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Propiedades

IUPAC Name |

3-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQSWUIUOGFHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)